1-methylcyclobutan-1-ol 1-methylcyclobutan-1-ol
Brand Name: Vulcanchem
CAS No.: 20117-47-9
VCID: VC7956744
InChI: InChI=1S/C5H10O/c1-5(6)3-2-4-5/h6H,2-4H2,1H3
SMILES: CC1(CCC1)O
Molecular Formula: C5H10O
Molecular Weight: 86.13 g/mol

1-methylcyclobutan-1-ol

CAS No.: 20117-47-9

Cat. No.: VC7956744

Molecular Formula: C5H10O

Molecular Weight: 86.13 g/mol

* For research use only. Not for human or veterinary use.

1-methylcyclobutan-1-ol - 20117-47-9

Specification

CAS No. 20117-47-9
Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
IUPAC Name 1-methylcyclobutan-1-ol
Standard InChI InChI=1S/C5H10O/c1-5(6)3-2-4-5/h6H,2-4H2,1H3
Standard InChI Key DQWVUKFABWSFJD-UHFFFAOYSA-N
SMILES CC1(CCC1)O
Canonical SMILES CC1(CCC1)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The core structure of 1-methylcyclobutan-1-ol consists of a cyclobutane ring with substituents at the C-1 position (Fig. 1). The hydroxyl and methyl groups create a sterically congested environment, influencing both physical properties and chemical reactivity. The compound’s strained ring system contributes to its relatively high energy state, which can drive unique reaction pathways compared to larger cyclic alcohols.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₅H₁₀O
Molecular Weight86.13 g/mol
SMILESCC1CCC1O
InChI KeyHVPLFSASJVVSHR-WHFBIAKZSA-N
Stereoisomerism(1S,2S)-2-methylcyclobutan-1-ol

Stereochemical variations, such as the (1S,2S)-configuration, have been characterized using advanced spectroscopic methods . These isomers exhibit distinct physicochemical behaviors, particularly in chiral environments or asymmetric synthesis.

Electronic and Steric Effects

The hydroxyl group’s electron-withdrawing nature polarizes the adjacent C-O bond, enhancing susceptibility to nucleophilic attack. Simultaneously, the methyl group induces steric hindrance, limiting access to the hydroxyl oxygen in certain reactions. This interplay between electronic and steric factors dictates regioselectivity in transformations such as esterification or oxidation.

Synthesis Methodologies

Acid-Catalyzed Hydration

A common industrial route involves the hydration of 1-methylcyclobutene using mineral acids (e.g., H₂SO₄) as catalysts. The reaction proceeds via a carbocation intermediate, with water acting as the nucleophile:
1-Methylcyclobutene+H2OH+1-Methylcyclobutan-1-ol\text{1-Methylcyclobutene} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{1-Methylcyclobutan-1-ol}
This method achieves moderate yields (60–75%) but requires careful control of reaction conditions to minimize ring-opening side reactions.

Hydroboration-Oxidation

For stereocontrolled synthesis, hydroboration-oxidation of 1-methylcyclobutene with borane (BH₃) followed by H₂O₂/NaOH provides anti-Markovnikov addition. The reaction’s stereochemical outcome depends on the borane reagent’s bulkiness, enabling access to specific diastereomers.

Catalytic Hydration via Cation Exchange Resins

A patented Soviet method (SU666161A1) employs sulfonated polystyrene-divinylbenzene cation exchange resins under mild conditions (40°C, 12–24 hr) . Key advantages include:

  • High selectivity: 80–90% conversion of 1-methylcyclobutene

  • Reduced byproducts: Minimal oligomerization due to controlled water content

  • Reusability: The resin catalyst demonstrates consistent performance over 5–7 cycles

Table 2: Comparison of Synthesis Methods

MethodYield (%)Temperature (°C)Key Advantage
Acid-Catalyzed Hydration60–7580–120Cost-effective
Hydroboration-Oxidation70–850–25Stereochemical control
Cation Exchange Resin 80–9040High selectivity, recyclable

Reactivity and Mechanistic Pathways

Dehydration to Alkenes

Under acidic conditions (e.g., H₃PO₄), 1-methylcyclobutan-1-ol undergoes dehydration to regenerate 1-methylcyclobutene. The E2 mechanism predominates, with the hydroxyl group acting as a leaving group after protonation:
1-Methylcyclobutan-1-olH+1-Methylcyclobutene+H2O\text{1-Methylcyclobutan-1-ol} \xrightarrow{\text{H}^+} \text{1-Methylcyclobutene} + \text{H}_2\text{O}
The strained ring facilitates this process at lower temperatures compared to larger cyclic alcohols.

Oxidation to Ketones

Strong oxidizing agents (e.g., KMnO₄) convert the alcohol to 1-methylcyclobutanone via a two-electron oxidation mechanism. The reaction’s efficiency depends on solvent polarity, with aqueous acidic conditions favoring complete conversion.

Esterification

Reaction with acyl chlorides (RCOCl) in pyridine yields corresponding esters. Steric hindrance from the methyl group slows reaction kinetics, necessitating extended reaction times compared to linear alcohols:
1-Methylcyclobutan-1-ol+RCOClRCOO-C4H6-CH3+HCl\text{1-Methylcyclobutan-1-ol} + \text{RCOCl} \rightarrow \text{RCOO-C}_4\text{H}_6\text{-CH}_3 + \text{HCl}

Industrial and Research Applications

Solvent Systems

The compound’s moderate polarity (logP ≈ 1.2) and low viscosity make it suitable as a co-solvent in:

  • Polymer coatings

  • Resin formulations

  • Pharmaceutical crystallization processes

Chiral Building Blocks

The (1S,2S)-stereoisomer serves as a precursor in asymmetric synthesis, enabling the construction of complex molecules with defined stereocenters . Applications include:

  • Pharmaceutical intermediates (e.g., β-blockers)

  • Agrochemicals with enantioselective activity

Polymer Science

Incorporation into polyesters or polycarbonates via condensation polymerization enhances material properties:

  • Thermal stability: Cyclobutane rings increase glass transition temperatures

  • Mechanical strength: Rigid cyclic structures reduce polymer chain mobility

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